molecular formula C6H9BrN2 B8036738 4-bromo-1-ethyl-5-methyl-1H-imidazole

4-bromo-1-ethyl-5-methyl-1H-imidazole

Cat. No.: B8036738
M. Wt: 189.05 g/mol
InChI Key: RUVAQEJBPCSNCR-UHFFFAOYSA-N
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Description

4-bromo-1-ethyl-5-methyl-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a bromine atom at the fourth position, an ethyl group at the first position, and a methyl group at the fifth position of the imidazole ring. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-ethyl-5-methyl-1H-imidazole can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction proceeds through the addition of the nickel catalyst to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole .

Another method involves the use of α-azido chalcones, aryl aldehydes, and anilines in the presence of erbium triflate as a catalyst. This multicomponent protocol enables the synthesis of highly substituted imidazole derivatives in excellent yield .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production. Continuous flow reactors and automated synthesis platforms are often employed to enhance scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-ethyl-5-methyl-1H-imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the fourth position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The ethyl and methyl groups can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The imidazole ring can be reduced to form imidazolines under hydrogenation conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and amines. Reaction conditions typically involve the use of polar aprotic solvents and mild heating.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used for hydrogenation reactions.

Major Products Formed

    Substitution Reactions: Products include substituted imidazoles with various functional groups replacing the bromine atom.

    Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids derived from the oxidation of ethyl and methyl groups.

    Reduction Reactions: Products include imidazolines and other reduced forms of the imidazole ring.

Scientific Research Applications

4-bromo-1-ethyl-5-methyl-1H-imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-1-ethyl-5-methyl-1H-imidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom and the imidazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. The ethyl and methyl groups can affect the compound’s lipophilicity and membrane permeability, impacting its bioavailability and distribution.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-5-methyl-1H-imidazole: Lacks the bromine atom, resulting in different reactivity and applications.

    4-bromo-1-methyl-1H-imidazole:

    4-bromo-1-ethyl-1H-imidazole: Lacks the methyl group, leading to variations in its biological and chemical behavior.

Uniqueness

4-bromo-1-ethyl-5-methyl-1H-imidazole is unique due to the specific combination of substituents on the imidazole ring. The presence of the bromine atom at the fourth position enhances its reactivity in substitution reactions, while the ethyl and methyl groups contribute to its lipophilicity and overall chemical properties. This unique combination of features makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

4-bromo-1-ethyl-5-methylimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN2/c1-3-9-4-8-6(7)5(9)2/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUVAQEJBPCSNCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC(=C1C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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